![molecular formula C15H16N4O B2455000 N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide CAS No. 314258-00-9](/img/structure/B2455000.png)
N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide”, pyrazine derivatives have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another study discusses the synthesis of pyrazinamide analogues involving the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Scientific Research Applications
- Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives using a post-Ugi modification strategy. Among these compounds, SMR000060646 (referred to as compound 5m ) demonstrated potential in vitro antileishmanial activity against visceral leishmaniasis (VL). Its anti-amastigote IC50 was measured at 8.36 μM , and it exhibited no toxicity in in silico predictions .
- The natural scaffold 3,4-dihydroisoquinolin-1(2H)-one has been explored for plant disease management. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. While specific studies on SMR000060646 are limited, its structural features may contribute to novel approaches in plant protection .
- A small series of novel quinoline sulfonamide derivatives , including SMR000060646 , were synthesized. These compounds were screened for in vitro cytotoxic activity against tumor cell lines using the MTT method. Further investigations are needed to understand the precise impact of SMR000060646 on cancer cells .
Antileishmanial Activity
Plant Disease Management
Cytotoxic Activity Against Tumor Cells
properties
IUPAC Name |
N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(14-9-16-6-7-17-14)18-11-19-8-5-12-3-1-2-4-13(12)10-19/h1-4,6-7,9H,5,8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNAVDWGLDQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrazine-2-carboxamide |
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